molecular formula C6H6F4O2 B15167979 2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane CAS No. 879218-74-3

2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane

Cat. No.: B15167979
CAS No.: 879218-74-3
M. Wt: 186.10 g/mol
InChI Key: VNWMAJPWODJCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane is a fluorinated organic compound It is characterized by the presence of an oxirane ring (epoxide) and a tetrafluoropropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 1,3,3,3-tetrafluoropropene with an epoxide precursor under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 1,3,3,3-tetrafluoropropene and an epoxide, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while reduction can produce diols .

Scientific Research Applications

2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane is unique due to its combination of an epoxide ring and a tetrafluoropropene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

879218-74-3

Molecular Formula

C6H6F4O2

Molecular Weight

186.10 g/mol

IUPAC Name

2-(1,3,3,3-tetrafluoroprop-1-enoxymethyl)oxirane

InChI

InChI=1S/C6H6F4O2/c7-5(1-6(8,9)10)12-3-4-2-11-4/h1,4H,2-3H2

InChI Key

VNWMAJPWODJCSS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=CC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.